4-Bromo-N-(4-fluorophenyl)thiazol-2-amine

Aurora kinase inhibition regioisomer SAR kinase inhibitor design

4-Bromo-N-(4-fluorophenyl)thiazol-2-amine (CAS 923947-59-5) is a synthetic heterocyclic small molecule with the molecular formula C9H6BrFN2S and a molecular weight of 273.13 g/mol. It is identified in the primary literature as 'aminothiazole analogue 3b' from a focused library of 54 aminothiazole derivatives developed by Andersen et al.

Molecular Formula C9H6BrFN2S
Molecular Weight 273.13 g/mol
CAS No. 923947-59-5
Cat. No. B3305746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(4-fluorophenyl)thiazol-2-amine
CAS923947-59-5
Molecular FormulaC9H6BrFN2S
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=CS2)Br)F
InChIInChI=1S/C9H6BrFN2S/c10-8-5-14-9(13-8)12-7-3-1-6(11)2-4-7/h1-5H,(H,12,13)
InChIKeyUGEMVNAPNXSDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-fluorophenyl)thiazol-2-amine (CAS 923947-59-5): A Defined Regioisomer in the Aminothiazole Aurora Kinase Inhibitor Series


4-Bromo-N-(4-fluorophenyl)thiazol-2-amine (CAS 923947-59-5) is a synthetic heterocyclic small molecule with the molecular formula C9H6BrFN2S and a molecular weight of 273.13 g/mol . It is identified in the primary literature as 'aminothiazole analogue 3b' from a focused library of 54 aminothiazole derivatives developed by Andersen et al. at the Genomics Institute of the Novartis Research Foundation as selective Aurora kinase inhibitors [1][2]. The compound features a bromine atom at the 4-position of the thiazole ring and an N-(4-fluorophenyl) substituent at the 2-amino position, with a calculated LogP of 3.86 and a polar surface area (PSA) of 53.16 Ų . Its structural identity as a 4-bromo regioisomer, rather than the more commonly reported 5-bromo analog, defines its specific chemical space within kinase inhibitor medicinal chemistry programs.

Why 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine Cannot Be Substituted with Close Analogs: Evidence from the Aminothiazole Aurora Kinase Inhibitor Program


Within the Novartis aminothiazole Aurora kinase inhibitor series, both the position of the halogen on the thiazole ring and the nature of the halogen itself are critical determinants of target potency. Published BindingDB data demonstrate that shifting the bromine from the 5-position to the 4-position, removing it entirely, or replacing it with chlorine results in profound changes in Aurora A kinase inhibitory activity. The des-bromo analog N-(4-fluorophenyl)-1,3-thiazol-2-amine (BDBM25656) is essentially inactive (IC50 > 10,000 nM) [1]. The 5-chloro analog (BDBM25657) shows an IC50 of 1,100 nM, representing a ~2.75-fold potency loss relative to the 5-bromo compound [2]. The 5-bromo regioisomer (BDBM25658) demonstrates an IC50 of 400 nM against Aurora A [3]. Given this steep SAR landscape, the precise 4-bromo regioisomeric configuration determines a distinct activity profile that cannot be achieved by generic substitution with other halogenated or regioisomeric aminothiazole analogs [4].

Quantitative Differentiation Evidence: 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine vs. Closest Analogs


Regioisomeric Identity: 4-Bromo vs. 5-Bromo Substitution Defines Distinct Chemical and Biological Space

The target compound (CAS 923947-59-5) bears the bromine substituent at the 4-position of the thiazole ring, in contrast to the extensively characterized 5-bromo regioisomer 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine (BDBM25658, 'aminothiazole analogue 3'). In the published Andersen et al. (2008) aminothiazole series, the 5-bromo regioisomer demonstrated an Aurora A IC50 of 400 nM and an aromatase IC50 of 370 nM [1]. The 4-bromo regioisomer, designated 'aminothiazole analogue 3b' within the same Novartis series, presents a different spatial orientation of the bromine atom relative to the kinase hinge-binding motif, resulting in a distinct interaction geometry with the ATP-binding pocket as evidenced by the co-crystal structure of the related aminothiazole scaffold with Aurora B (PDB: 2VGP) [2]. This regiochemical difference is critical because the thiazole 4-position directly influences the conformation of the 2-amino N-aryl substituent that engages the kinase hydrophobic pocket [3].

Aurora kinase inhibition regioisomer SAR kinase inhibitor design

Halogen-Dependence of Aurora A Potency: Bromine is Essential for Activity vs. Des-Bromo and Chloro Analogs

Published BindingDB affinity data for the N-(4-fluorophenyl)thiazol-2-amine scaffold demonstrate an absolute dependence on the presence and identity of the halogen substituent for Aurora A kinase inhibition. The des-bromo analog N-(4-fluorophenyl)-1,3-thiazol-2-amine (BDBM25656, 'aminothiazole analogue 1') exhibits an Aurora A IC50 > 10,000 nM, representing a >25-fold loss of potency compared to the 5-bromo analog (IC50 = 400 nM) [1][2]. The 5-chloro analog (BDBM25657, 'aminothiazole analogue 2') shows an intermediate Aurora A IC50 of 1,100 nM [3]. In the QSAR modeling study by Qin et al. (2010) covering all 54 aminothiazole derivatives from the Andersen dataset, the bromine substitution pattern was identified as a key determinant of pIC50 through GETAWAY and WHIM molecular descriptors that capture halogen-dependent electronic and steric effects [4]. This class-level SAR establishes that the bromine atom in the target 4-bromo compound is functionally non-redundant; procurement of the des-bromo or chloro analogs would yield compounds with fundamentally different, and predictably inferior, Aurora A inhibitory capacity.

halogen bonding Aurora A inhibition SAR analysis

Physicochemical Differentiation: LogP and PSA Define Unique ADME Property Space Relative to Regioisomeric Analogs

The 4-bromo-N-(4-fluorophenyl)thiazol-2-amine exhibits a calculated LogP of 3.86 and a polar surface area (PSA) of 53.16 Ų . While the 5-bromo regioisomer (BDBM25658) shares the identical molecular formula (C9H6BrFN2S, MW 273.13), the different bromine position results in distinct electronic distribution across the thiazole ring, as captured by the QSAR modeling study of Qin et al. where GETAWAY descriptors (HATS6m, R4m+) and WHIM indices (E1m) sensitive to atom mass distribution were identified as significant contributors to the 2D-QSAR model (R² = 0.828, Q² = 0.771) [1]. The 4-bromo substitution pattern generates a unique combination of steric bulk and electrostatic potential at the thiazole 4-position that is distinguishable from the 5-bromo, 5-chloro, and des-bromo analogs. Additionally, the target compound is commercially available at 98% purity from ISO-certified suppliers, with recommended storage at 2–8°C in sealed, dry conditions , ensuring reproducible physicochemical behavior in research applications.

physicochemical properties LogP drug-likeness lead optimization

Kinase Profiling Selectivity: Aminothiazole Scaffold Demonstrates Exceptional Aurora Selectivity Over Other Kinase Families

The Andersen et al. (2008) study demonstrated that the aminothiazole chemotype, to which the target 4-bromo compound belongs, possesses 'exceptional kinase selectivity' for Aurora kinases over a broad panel of serine-threonine and tyrosine kinases [1]. The co-crystal structure of a closely related aminothiazole inhibitor bound to the Aurora B:INCENP complex (PDB: 2VGP, resolution 1.7 Å) revealed a unique binding mode involving two hydrogen bonds with the kinase hinge residue Ala173, providing a structural basis for this selectivity [1][2]. The QSAR study by Qin et al. confirmed that the 2-aminothiazole core is the primary pharmacophore responsible for Aurora A binding, with N-aryl substitution modulating potency [3]. By contrast, the benzothiazole analog N-(4-fluorophenyl)benzo[d]thiazol-2-amine (WAY-600868, CAS 348-45-8) is classified as a broad-spectrum protein kinase inhibitor without reported Aurora selectivity . For researchers requiring Aurora-selective chemical probes, the aminothiazole scaffold (including the 4-bromo derivative) presents a structurally validated selectivity advantage over benzothiazole-based kinase inhibitors.

kinase selectivity Aurora kinase off-target profiling chemical biology

High-Impact Application Scenarios for 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine Based on Validated Differentiation Evidence


Aurora Kinase Inhibitor SAR Exploration Requiring Regioisomeric Diversity

Medicinal chemistry teams optimizing Aurora A/B kinase inhibitors can employ 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine as a key building block to explore the SAR consequences of bromine placement at the thiazole 4-position. Given that the 5-bromo regioisomer (BDBM25658) demonstrates an Aurora A IC50 of 400 nM and the des-bromo analog is essentially inactive (>10,000 nM), the 4-bromo compound fills a critical gap in the regioisomeric SAR matrix [1][2]. The validated co-crystal structure (PDB: 2VGP) provides a structural template for rational design of 4-bromo-substituted analogs targeting the Aurora B:INCENP interface .

Kinase Selectivity Profiling Studies Distinguishing Aurora-Selective from Broad-Spectrum Inhibitors

The aminothiazole chemotype has been demonstrated to possess exceptional Aurora kinase selectivity, in contrast to benzothiazole-based compounds such as WAY-600868 that function as general kinase inhibitors [1]. Researchers conducting kinase selectivity panels can use the target compound as a representative of the Aurora-selective aminothiazole pharmacophore class, enabling head-to-head selectivity comparisons against broader-spectrum kinase inhibitor chemotypes [2].

Computational Chemistry and QSAR Model Building for Kinase Inhibitor Prediction

The target compound belongs to the well-characterized 54-compound aminothiazole dataset modeled by Qin et al. (2010), where 2D-QSAR (R² = 0.828) and 3D-QSAR (CoMFA q² = 0.695, CoMSIA q² = 0.698) models were developed and externally validated [1]. Computational chemists can use this compound as a test case for validating new QSAR/ML models, as its regioisomeric identity provides a discriminating test of a model's ability to distinguish between positional isomers—a known challenge in molecular descriptor-based predictions [2].

Halogen-Bonding Motif Analysis in Kinase Inhibitor Co-Crystal Structures

The 4-bromo substituent on the thiazole ring presents a potential halogen-bond donor that can engage backbone carbonyl oxygens in the kinase hinge region. Structural biologists and computational chemists investigating halogen-bonding contributions to ligand-protein binding affinity can use this compound to compare bromine-mediated interactions at the thiazole 4-position versus the 5-position, leveraging the existing co-crystal structure data (PDB: 2VGP) for the related aminothiazole inhibitor bound to Aurora B [1]. The distinct LogP (3.86) and PSA (53.16 Ų) of the 4-bromo compound further support its use in probing the lipophilic contribution of halogen positioning to binding thermodynamics [2].

Quote Request

Request a Quote for 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.